1-[(3R,4S)-4-fluorooxolan-3-yl]-1,4-diazepane
Overview
Description
1-[(3R,4S)-4-fluorooxolan-3-yl]-1,4-diazepane is a chemical compound with a unique structure that includes a fluorinated oxolane ring and a diazepane ring.
Preparation Methods
The synthesis of 1-[(3R,4S)-4-fluorooxolan-3-yl]-1,4-diazepane typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring is synthesized through a series of reactions starting from a suitable precursor, often involving fluorination at the desired position.
Diazepane Ring Formation: The diazepane ring is constructed through cyclization reactions, often involving the use of amines and other nitrogen-containing reagents.
Coupling of Rings: The final step involves coupling the oxolane and diazepane rings under specific conditions to form the target compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-[(3R,4S)-4-fluorooxolan-3-yl]-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated position, using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(3R,4S)-4-fluorooxolan-3-yl]-1,4-diazepane has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-[(3R,4S)-4-fluorooxolan-3-yl]-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-[(3R,4S)-4-fluorooxolan-3-yl]-1,4-diazepane can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: These compounds share a similar nitrogen-containing ring structure but differ in their specific substituents and biological activities.
Oxolane Derivatives: Compounds with an oxolane ring but different substituents can have varying chemical and biological properties.
The uniqueness of this compound lies in its specific combination of a fluorinated oxolane ring and a diazepane ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(3R,4S)-4-fluorooxolan-3-yl]-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2O/c10-8-6-13-7-9(8)12-4-1-2-11-3-5-12/h8-9,11H,1-7H2/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSZISFLVHTVIP-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2COCC2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCN(C1)[C@@H]2COC[C@H]2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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